molecular formula C16H16N10 B12276298 6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine

6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine

Cat. No.: B12276298
M. Wt: 348.37 g/mol
InChI Key: XTCWZXXRQQAQAJ-UHFFFAOYSA-N
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Description

The compound 6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine is a complex organic molecule that features a purine core substituted with a piperazine ring, which is further substituted with a pyrazolylpyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine typically involves multi-step organic synthesis

    Preparation of the Purine Core: The purine core can be synthesized using standard methods such as the Traube purine synthesis, which involves the condensation of formamide with an appropriate amine.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a halogenated purine derivative reacts with piperazine under basic conditions.

    Attachment of the Pyrazolylpyridazine Moiety: The final step involves the coupling of the piperazine-substituted purine with a pyrazolylpyridazine derivative. This can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridazine rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitrogens of the pyrazole and pyridazine rings using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated derivatives, nucleophiles like amines, thiols, and alcohols under basic or neutral conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole and pyridazine rings.

    Reduction: Reduced forms of the pyrazole and pyridazine rings.

    Substitution: Substituted derivatives at the piperazine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its ability to interact with various biological targets makes it a valuable tool in biochemical assays and drug discovery.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its structure suggests it could be a candidate for the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer, inflammation, and neurological disorders.

Industry

In industry, the compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability, reactivity, and functionality.

Mechanism of Action

The mechanism of action of 6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets such as enzymes, receptors, and nucleic acids. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.

    Receptors: It can act as an agonist or antagonist at various receptors, modulating signal transduction pathways.

    Nucleic Acids: The compound can intercalate into DNA or RNA, affecting transcription and translation processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-((6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl)methyl)quinoline
  • 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide
  • 6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl)quinoline

Uniqueness

The uniqueness of 6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine lies in its combination of a purine core with a pyrazolylpyridazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H16N10

Molecular Weight

348.37 g/mol

IUPAC Name

6-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-7H-purine

InChI

InChI=1S/C16H16N10/c1-4-21-26(5-1)13-3-2-12(22-23-13)24-6-8-25(9-7-24)16-14-15(18-10-17-14)19-11-20-16/h1-5,10-11H,6-9H2,(H,17,18,19,20)

InChI Key

XTCWZXXRQQAQAJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C4=NC=NC5=C4NC=N5

Origin of Product

United States

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